molecular formula C17H16FN5O B6722132 N-[2-(4-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide

N-[2-(4-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide

Cat. No.: B6722132
M. Wt: 325.34 g/mol
InChI Key: OWYMNFMDWGWSJF-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a triazole ring, and a pyridine carboxamide moiety, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-12(13-2-4-15(18)5-3-13)9-20-17(24)14-8-16(11-19-10-14)23-7-6-21-22-23/h2-8,10-12H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYMNFMDWGWSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CN=C1)N2C=CN=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Fluorophenyl Propyl Intermediate: This step involves the alkylation of 4-fluorobenzene with propyl halides under basic conditions to form 2-(4-fluorophenyl)propane.

    Introduction of the Triazole Ring: The intermediate is then subjected to azide-alkyne cycloaddition (click chemistry) to introduce the triazole ring.

    Formation of the Pyridine Carboxamide: The final step involves the coupling of the triazole intermediate with a pyridine carboxylic acid derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-(4-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide
  • N-[2-(4-bromophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide
  • N-[2-(4-methylphenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide

Uniqueness

N-[2-(4-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

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